molecular formula C18H21NO2S B2699463 1-(4-Methoxyphenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone CAS No. 1396747-38-8

1-(4-Methoxyphenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone

Cat. No.: B2699463
CAS No.: 1396747-38-8
M. Wt: 315.43
InChI Key: JTCFLVAFDUNWTP-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone is a complex organic compound characterized by its unique molecular structure, which includes a methoxyphenyl group and a thiophenylpiperidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone typically involves multiple steps, starting with the formation of the core piperidine ring. One common approach is the reaction of 4-(thiophen-2-yl)piperidine with 4-methoxyphenylacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product. Purification techniques such as recrystallization or column chromatography are employed to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be achieved using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound. These products can be further utilized in various applications, depending on their chemical properties.

Scientific Research Applications

1-(4-Methoxyphenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone has found applications in several scientific fields:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to investigate the interaction of thiophene derivatives with biological targets.

  • Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 1-(4-Methoxyphenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone is unique in its structure and properties compared to other similar compounds. Some of the similar compounds include:

  • 1-(4-Methoxyphenyl)-2-(piperidin-1-yl)ethanone: This compound lacks the thiophenyl group, resulting in different chemical and biological properties.

  • 2-(4-(Thiophen-2-yl)piperidin-1-yl)ethanone: This compound has a different phenyl group, leading to variations in its reactivity and applications.

  • 1-(4-Methoxyphenyl)-2-(4-(benzothiophen-2-yl)piperidin-1-yl)ethanone:

These compounds share structural similarities but differ in their functional groups, leading to distinct chemical behaviors and applications.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-(4-thiophen-2-ylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-21-16-6-4-14(5-7-16)17(20)13-19-10-8-15(9-11-19)18-3-2-12-22-18/h2-7,12,15H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCFLVAFDUNWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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